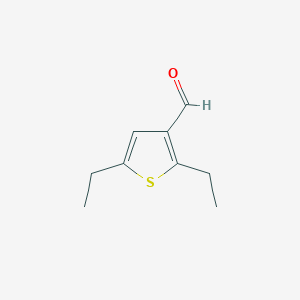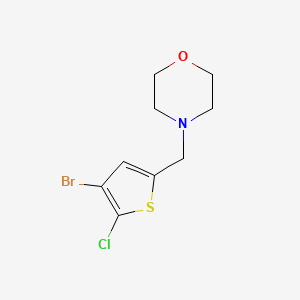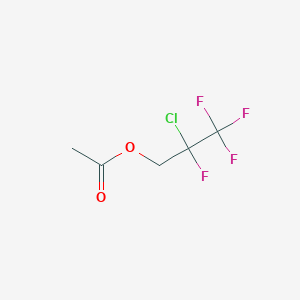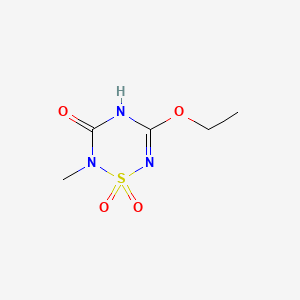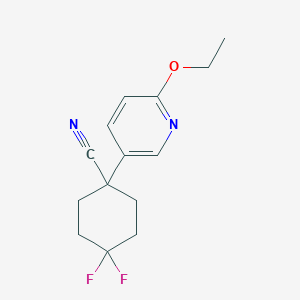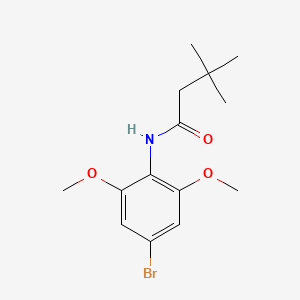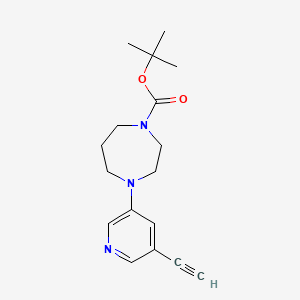
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethynyl group and a homopiperazine ring protected by a tert-butoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which undergoes ethynylation to introduce the ethynyl group at the 5-position. The homopiperazine ring is then introduced through nucleophilic substitution reactions, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of the free amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Possible applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The homopiperazine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxycarbonyl-cis-3,5-dimethylpiperazine: Another piperazine derivative with different substituents.
Diamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
1-(5-Ethynyl-pyridin-3-yl)-4-tert-butoxycarbonyl-homopiperazine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. The combination of the pyridine and homopiperazine rings also contributes to its unique chemical and biological characteristics.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl 4-(5-ethynylpyridin-3-yl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C17H23N3O2/c1-5-14-11-15(13-18-12-14)19-7-6-8-20(10-9-19)16(21)22-17(2,3)4/h1,11-13H,6-10H2,2-4H3 |
InChI Key |
JHPHAAHYJBMFFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CN=CC(=C2)C#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

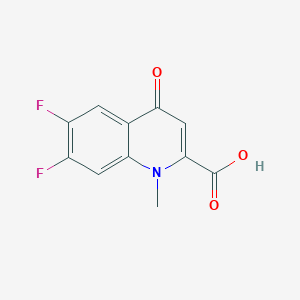
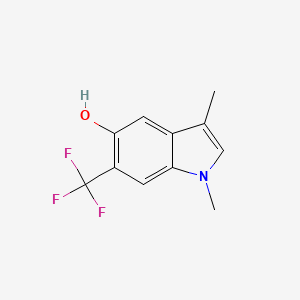



![2-amino-6-benzyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B8290534.png)

